4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol
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Overview
Description
. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further substituted with a fluorophenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid
- 4-Cyclopropylaminocarbonylphenylboronic acid
Uniqueness
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol is unique due to the presence of both a cyclopropylaminocarbonyl group and a fluorophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-3-(3-fluoro-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBJOWHOOACIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684510 |
Source
|
Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-59-5 |
Source
|
Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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